molecular formula C17H14N2O6S B2872710 N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922953-05-7

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2872710
CAS No.: 922953-05-7
M. Wt: 374.37
InChI Key: PQPNNCIEUWRIOM-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring the 1,3-dioxoisoindolin (phthalimide) core have been extensively investigated for their diverse biological activities. Research on structurally similar molecules indicates the potential of this core scaffold in central nervous system (CNS) drug discovery. Specifically, analogs incorporating the 1,3-dioxoisoindolin moiety have demonstrated promising activity as potential anticonvulsant agents in preclinical models, such as the maximal electroshock seizure (MES) test . The integration of acetamide and sulfonamide functional groups, as seen in this compound, is a common pharmacophoric strategy in drug design. These groups are frequently present in various established and investigational drugs, contributing to desired pharmacokinetic and pharmacodynamic properties . This compound is intended for research applications only, including but not limited to biological screening, hit-to-lead optimization, and mechanistic studies. It is supplied with high-quality standards for use in laboratory settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-25-11-3-5-12(6-4-11)26(23,24)9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPNNCIEUWRIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting with the formation of the isoindolinone core This can be achieved through the cyclization of phthalic anhydride derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its unique structure allows it to interact with specific biomolecules, aiding in the study of biological processes.

Medicine: N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The target compound shares structural motifs with several derivatives documented in the literature:

  • N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (Compound 5) : Replaces the sulfonyl group with a methoxy-substituted phenylacetamide. This substitution reduces electron-withdrawing effects but retains strong inhibitory activity (LogIC50 = 22.12–27.29, IC50 = 1.57 µM) .
  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide: Features a benzothiazole scaffold instead of isoindolinone, with reported kinase inhibitory activity .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamides: These analogs prioritize sulfanyl linkages over sulfonyl groups, showing anti-exudative activity comparable to diclofenac sodium .

Key Structural Differences :

Feature Target Compound Compound 5 Benzothiazole Analogue
Core Structure 1,3-Dioxoisoindoline 1,3-Dioxoisoindoline Benzothiazole
Substituent 4-Methoxyphenyl sulfonyl 4-Methoxyphenyl acetamide 4-Methoxyphenyl acetamide
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing
Pharmacological Profiles

Inhibitory Activity :

  • Compound 5 : Exhibits high selectivity (IC50 = 1.57 µM) and steep HillSlope values (98.55–99.07), indicating cooperative binding to targets such as kinases or proteases .
  • Anti-Exudative Analogs: Derivatives with sulfanyl-triazole moieties (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamides) show 60–80% inhibition of inflammation at 10 mg/kg, comparable to diclofenac .
  • Benzothiazole-Based Compounds: N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide demonstrates nanomolar-range IC50 values in kinase assays, suggesting superior potency over isoindolinone derivatives .

However, the absence of direct data necessitates further validation .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by an isoindoline core with a sulfonamide moiety. The synthesis typically involves the reaction of 1,3-dioxoisoindoline derivatives with sulfonyl chlorides or related reagents under controlled conditions to yield the desired sulfonamide .

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isoindoline derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential for this compound as well .

2.2 Anticancer Activity

Isoindoline derivatives have been investigated for their anticancer properties. For instance, compounds with similar structural motifs have shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Table 1: Summary of Biological Activities of Isoindoline Derivatives

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPhthalimide analogsInhibition of bacterial growth
AnticancerVarious isoindolinesInduction of apoptosis in cancer cells
PDE5 InhibitionPDE5 inhibitorsEnhanced sensitivity in cancer therapy

The biological activity of this compound may be attributed to its interaction with key biological targets:

  • PDE5 Inhibition : Similar compounds have been shown to modulate phosphodiesterase activity, leading to increased levels of cyclic GMP (cGMP), which plays a crucial role in vasodilation and cellular signaling pathways related to cancer progression .
  • Apoptotic Pathways : The compound may influence apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins, thereby promoting cell death in malignant cells .

4. Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • A study evaluating the effects of isoindoline derivatives on human glioma cells found that these compounds enhanced sensitivity to standard chemotherapeutic agents, suggesting a potential role in combination therapies .
  • Another research effort focused on the metabolic effects of PDE5 inhibitors in adipocytes, revealing improvements in insulin sensitivity which may also correlate with the activity observed in isoindoline derivatives .

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Further investigation into its mechanisms and therapeutic applications is warranted to fully elucidate its potential benefits.

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